7-O-Methylaloeresin A

説明

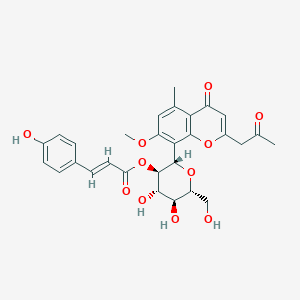

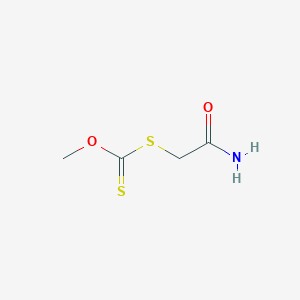

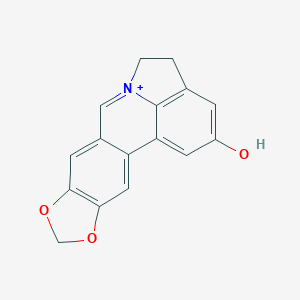

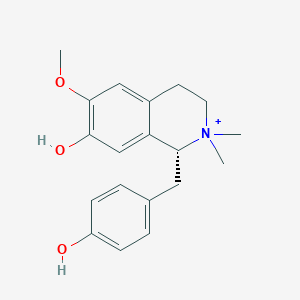

7-O-Methylaloeresin A is a 5-methylchromone glycoside that was isolated from the plant Commiphora socotrana, which belongs to the Burseraceae family. The compound is characterized by the presence of a 2-acetonyl group and a glucopyranosyl moiety that is substituted with a methoxy group and a hydroxycinnamoyl group. The structure of 7-O-Methylaloeresin A was determined using various spectroscopic techniques, including mass spectrometry (MS), ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) .

Synthesis Analysis

While the provided data does not include a direct synthesis of 7-O-Methylaloeresin A, it does reference the synthesis of related compounds. For instance, the synthesis of 7′-hydroxyabscisic acid, a metabolite of the plant hormone abscisic acid, is described in one of the papers. This synthesis involves a twelve-step process with a key intermediate that contains a masked hydroxyl group at a position analogous to the C-7′ position in abscisic acid. The synthesis concludes with the hydrolysis of a methyl ester using porcine liver esterase, yielding optically pure forms of the compound . Although this synthesis is not directly related to 7-O-Methylaloeresin A, the methodologies and principles could potentially be adapted for the synthesis of structurally related compounds.

Molecular Structure Analysis

The molecular structure of 7-O-Methylaloeresin A was elucidated through spectroscopic data. The compound's structure includes a chromone backbone, which is a common feature in this class of compounds. The presence of a methoxy group at the 7 position and a methyl group at the 5 position on the chromone ring is notable. Additionally, the compound has a sugar moiety attached, which is further modified by an (E)-4-hydroxycinnamoyl group, adding to the complexity of the molecule .

Chemical Reactions Analysis

The abstracts provided do not detail specific chemical reactions involving 7-O-Methylaloeresin A. However, the synthesis of related compounds, such as 7-deoxy-6-O-methylfusarentin, involves a diastereoselective strategy that includes a 1,3-chelation-controlled Reetz-Keck-type allylation. This type of reaction is significant for constructing stereocenters in complex organic molecules, which could be relevant for the synthesis or modification of compounds like 7-O-Methylaloeresin A .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-O-Methylaloeresin A are not explicitly discussed in the provided data. However, the structural features such as the chromone backbone, methoxy, and hydroxycinnamoyl groups suggest that the compound would exhibit properties typical of polyphenolic compounds. These may include UV absorption due to the chromone structure and potential antioxidant activity due to the phenolic components. The solubility, stability, and reactivity of 7-O-Methylaloeresin A would be influenced by these functional groups and the glycosidic linkage .

科学的研究の応用

-

Scientific Field: Pharmacology

- Application : “7-O-Methylaloeresin A” is a compound found in the Aloe perryi plant, which has various biological and pharmacological properties .

- Methods of Application : The methanolic extract of Aloe perryi was prepared by maceration. The cytotoxic activity was examined in six cancer cell lines using Titer-Glo assay and the IC 50s were calculated .

- Results : The Aloe perryi extract exhibited a significant increase in wound contraction, hair growth, and complete re-epithelization when compared with the negative control .

-

Scientific Field: Microbiology

- Application : “7-O-Methylaloeresin A” is a compound found in the Aloe trigonantha plant, which is used locally for the treatment of infectious diseases .

- Methods of Application : Analytical RP-HPLC and silica gel preparative TLC were used for identification and isolation of active constituents .

- Results : The latex and isolated compounds exhibited in vitro antibacterial activity against the tested pathogens .

-

Scientific Field: Dermatology

- Application : “7-O-Methylaloeresin A” is a compound found in the Aloe plant, which is used for its potential skin-protective effects .

- Methods of Application : The extract of the Aloe plant is applied topically .

- Results : The extract showed high levels of anthraquinone derivatives, which are believed to have skin-protective effects .

Safety And Hazards

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Methylaloeresin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)